Methyl 5-(bromomethyl)-2-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(bromomethyl)-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEFZYZTGHKBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627279 | |
| Record name | Methyl 5-(bromomethyl)-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-45-5 | |
| Record name | Methyl 5-(bromomethyl)-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 5 Bromomethyl 2 Fluorobenzoate and Analogs
Established Synthetic Routes to the Core Benzoate (B1203000) Structure
Strategies for Regioselective Bromination of Methylfluorobenzoate Precursors
The introduction of a bromine atom at the benzylic position of a methylfluorobenzoate precursor is a critical step. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. wikipedia.orgthermofisher.com This reaction proceeds via a free-radical chain mechanism. organic-chemistry.org
The regioselectivity of this reaction is directed by the stability of the resulting radical. The benzylic radical is significantly stabilized by resonance with the aromatic ring, making the benzylic hydrogens the most susceptible to abstraction by a bromine radical. bohrium.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl4), although greener alternatives are increasingly being explored. wikipedia.orgorganic-chemistry.org
The initiation of the radical chain reaction can be achieved through the use of chemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photochemical activation with UV or visible light. wikipedia.orgbohrium.comed.govacs.org
Table 1: Comparison of Initiators for Wohl-Ziegler Bromination of Toluene (B28343) Derivatives
| Initiator | Reaction Conditions | Typical Yield of Monobrominated Product | Reference |
|---|---|---|---|
| AIBN | Reflux in CCl4 | Good to Excellent | wikipedia.org |
| Benzoyl Peroxide (BPO) | Reflux in CH2Cl2, 40°C | 65.4-85.7% | acs.orgacs.org |
| Visible Light | 55°C in Acetonitrile (B52724) | Good | bohrium.comed.govacs.org |
Methodologies for Fluorine Introduction into Aromatic Systems
The introduction of a fluorine atom onto an aromatic ring is a challenging transformation due to the high reactivity of elemental fluorine. Therefore, indirect methods are typically employed. The Balz-Schiemann reaction is a cornerstone in the synthesis of aryl fluorides. wikipedia.orgnumberanalytics.com This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). wikipedia.orgnih.gov
The general sequence for a Balz-Schiemann reaction is as follows:
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.
Formation of Tetrafluoroborate Salt: The diazonium salt is then treated with fluoroboric acid (HBF4) to precipitate the diazonium tetrafluoroborate salt.
Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride. nih.gov
Innovations to the traditional Balz-Schiemann reaction include the use of other counterions, such as hexafluorophosphates (PF6⁻), and carrying out the diazotization with nitrosonium salts to avoid the isolation of the potentially unstable diazonium intermediate. wikipedia.org
Esterification Techniques for Benzoic Acid Derivatives
The conversion of a benzoic acid derivative to its corresponding methyl ester is a fundamental reaction in organic synthesis. The most widely used method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H2SO4) or hydrochloric acid (HCl). youtube.comtcu.edu
The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, or the water formed during the reaction is removed. tcu.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. youtube.com
Table 2: Typical Conditions for Fischer Esterification of Benzoic Acid
| Reactants | Catalyst | Solvent | Reaction Time | Typical Yield | Reference |
|---|---|---|---|---|---|
| Benzoic Acid, Methanol | Conc. H2SO4 | Methanol (excess) | 4-5 hours (reflux) | 69% | youtube.com |
| Benzoic Acid, Methanol | HCl | Methanol (excess) | Not specified | Good | youtube.com |
Novel Approaches and High-Yield Synthetic Strategies
Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of the synthesis of compounds like Methyl 5-(bromomethyl)-2-fluorobenzoate.
Catalytic Systems for Enhanced Synthesis Efficiency
Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste. In the context of the synthesis of this compound, catalytic approaches are being explored for both the bromination and esterification steps.
For benzylic bromination, photocatalysis has emerged as a powerful tool. The use of visible light in combination with a photosensitizer can initiate the radical bromination reaction, often with higher selectivity and under milder conditions than traditional thermal initiation. mdpi.comnih.gov For example, Eosin Y has been used as a photoredox catalyst for the bromination of benzylic C-H bonds. mdpi.com
In the realm of esterification, solid acid catalysts are gaining prominence. These catalysts, such as zirconium oxide or titanium-zirconium mixed oxides, offer the advantages of easy separation from the reaction mixture and reusability, which simplifies the work-up procedure and reduces waste. mdpi.com
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of this compound, several green chemistry strategies can be implemented.
Safer Solvents: The traditional solvent for Wohl-Ziegler bromination, carbon tetrachloride, is a known ozone-depleting substance and is highly toxic. wikipedia.org Research has focused on identifying greener alternatives, such as acetonitrile, trifluorotoluene, and even water. wikipedia.orged.govresearchgate.net Ionic liquids have also been investigated as environmentally benign reaction media for Balz-Schiemann reactions. researchgate.net
Alternative Reagents and Initiators: The use of safer and more sustainable reagents is a key aspect of green chemistry. In benzylic bromination, the in situ generation of bromine from the oxidation of bromide salts with hydrogen peroxide is a greener alternative to using molecular bromine or NBS. researchgate.net Furthermore, photochemical initiation of radical reactions avoids the need for potentially hazardous chemical initiators like benzoyl peroxide. bohrium.comed.govacs.org
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. Lipases, for example, can be used to catalyze the esterification of benzoic acid derivatives. nih.gov Enzymatic resolutions have also been applied to fluorinated arylcarboxylic acids. mdpi.comresearchgate.net
Table 3: Green Solvents as Alternatives to Carbon Tetrachloride in Wohl-Ziegler Bromination
| Solvent | Rationale for Use | Reference |
|---|---|---|
| Acetonitrile | Less toxic than CCl4, effective for the reaction. | organic-chemistry.orged.gov |
| Trifluorotoluene | Proposed as a suitable alternative due to its lower toxicity and environmental impact. | wikipedia.org |
| Water | Use of water as a solvent is a key principle of green chemistry. | researchgate.net |
| Ionic Liquids | Can act as recyclable and non-volatile solvents. | researchgate.net |
| Solvent-free | Eliminates the need for a solvent altogether, reducing waste. | researchgate.netnih.gov |
Synthesis of Structural Analogs and Isomers
The synthesis of structural analogs and isomers of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and for the development of new materials. These synthetic efforts typically focus on altering the substitution pattern on the aromatic ring or modifying the ester functional group.
Positional Isomers of Bromomethyl and Fluoro Substituents
The positions of the bromomethyl and fluoro groups on the benzoate ring significantly influence the molecule's chemical and physical properties. The synthesis of these positional isomers generally involves multi-step sequences, often starting from appropriately substituted toluenes or benzoic acids. A common strategy is the radical bromination of a methyl group at a benzylic position, which is typically the final step in the synthesis of the target ester.
A key precursor for many of these isomers is the corresponding methyl-substituted fluorobenzoate. The critical step is the side-chain bromination of the methyl group. This reaction is frequently accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄). chemicalbook.comgoogle.com This method allows for the selective bromination of the benzylic methyl group without affecting the aromatic ring.
For instance, the synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate is achieved by stirring Methyl 4-bromo-2-methylbenzoate with NBS and BPO in CCl₄ at elevated temperatures, yielding the desired product in high purity. chemicalbook.com A similar approach can be applied to various fluoro- and methyl-substituted benzoates to generate a library of positional isomers.
Some examples of synthesized positional isomers include:
Methyl 2-(bromomethyl)-3-fluorobenzoate : This isomer features the bromomethyl group at the 2-position and the fluoro group at the 3-position. nih.gov
Methyl 2-(bromomethyl)-4-fluorobenzoate : In this analog, the substituents are located at positions 2 and 4, respectively. synblock.com
Methyl 3-bromomethylbenzoic acid derivatives : The synthesis of related compounds, such as 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester, has been achieved through free-radical initiating bromination of the corresponding methyl-substituted ester. google.com
The synthesis often begins with the corresponding fluoromethylbenzoic acid, which is first esterified (e.g., using thionyl chloride in methanol) and then subjected to benzylic bromination.
| Compound Name | CAS Number | Molecular Formula | Position of -CH₂Br | Position of -F |
|---|---|---|---|---|
| This compound | 709-45-5 | C₉H₈BrFO₂ | 5 | 2 |
| Methyl 2-(bromomethyl)-3-fluorobenzoate | 142314-72-5 | C₉H₈BrFO₂ | 2 | 3 |
| Methyl 2-(bromomethyl)-4-fluorobenzoate | 157652-28-3 | C₉H₈BrFO₂ | 2 | 4 |
Derivatives with Varied Ester Functionalities
Modifying the methyl ester group to other alkyl esters, such as ethyl or tert-butyl esters, can alter the compound's solubility, reactivity, and pharmacokinetic properties. The synthesis of these derivatives is typically achieved by esterifying the parent carboxylic acid, 5-(bromomethyl)-2-fluorobenzoic acid, with the desired alcohol.
Synthesis of Ethyl Esters: The preparation of ethyl esters, for example, Ethyl 2-(bromomethyl)-5-fluorobenzoate , generally involves standard esterification procedures. bldpharm.com One common method is the Fischer esterification, where the carboxylic acid is refluxed with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid. An alternative procedure involves converting the carboxylic acid to its more reactive acid chloride, followed by reaction with the alcohol. The synthesis of Ethyl α-(bromomethyl)acrylate provides a relevant example of esterification where the corresponding acid is treated with ethanol (B145695) and a catalytic amount of sulfuric acid. orgsyn.org
Synthesis of tert-Butyl Esters: The synthesis of tert-butyl esters requires different approaches due to the steric hindrance of the tert-butyl group. Direct Fischer esterification with tert-butanol (B103910) is often inefficient. Instead, the carboxylic acid can be reacted with isobutylene (B52900) in the presence of a strong acid catalyst. While the direct synthesis of tert-Butyl 5-(bromomethyl)-2-fluorobenzoate is not detailed in the available literature, the preparation of related compounds like tert-Butyl 2-bromo-5-fluorobenzoate is known. sigmaaldrich.com The synthesis of other tert-butyl esters, such as tert-butyl p-tert-butylperbenzoate, has been accomplished by reacting the corresponding acid chloride with a salt of tert-butyl hydroperoxide, showcasing alternative methods for introducing the bulky ester group. google.com
| Compound Name | CAS Number | Molecular Formula | Ester Group |
|---|---|---|---|
| This compound | 709-45-5 | C₉H₈BrFO₂ | Methyl (-CH₃) |
| Ethyl 2-(bromomethyl)-5-fluorobenzoate | 56427-67-9 | C₁₀H₁₀BrFO₂ | Ethyl (-CH₂CH₃) |
| tert-Butyl 2-bromo-5-fluorobenzoate (related analog) | 1263281-14-6 | C₁₁H₁₂BrFO₂ | tert-Butyl (-C(CH₃)₃) |
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromomethyl 2 Fluorobenzoate
Nucleophilic Substitution Reactions at the Bromomethyl Group
The primary site of reactivity for Methyl 5-(bromomethyl)-2-fluorobenzoate is the benzylic carbon of the bromomethyl group. As a benzylic bromide, it is an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. The benzylic position enhances reactivity because the transition state is stabilized by the adjacent aromatic ring. This allows for the facile displacement of the bromide ion by a wide array of nucleophiles.
Carbon-Nucleophile Reactions (e.g., Grignard Reagents, Hiyama Cross Coupling)
The formation of new carbon-carbon bonds via reaction at the bromomethyl position is a key transformation for this substrate.
Grignard Reagents: Direct reaction with Grignard reagents (R-MgX) is generally not compatible with this compound. The highly basic and nucleophilic Grignard reagent would preferentially attack the electrophilic carbonyl carbon of the methyl ester group rather than displacing the benzylic bromide.
Hiyama Cross-Coupling: The Hiyama cross-coupling reaction, which couples organic halides with organosilanes in the presence of a palladium catalyst, is a viable method for forming C-C bonds with benzylic halides. This reaction typically involves the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). Research has demonstrated the successful Hiyama coupling of various benzyl (B1604629) halides with aryltrialkoxysilanes using palladium nanoparticle catalysis to produce a diverse range of diarylmethane structures. While a specific example using this compound is not documented, its reactivity is expected to be similar, yielding the corresponding diarylmethane derivative.
Cyanide Nucleophiles: A classic example of C-C bond formation is the reaction with cyanide salts, such as sodium cyanide. This SN2 reaction provides a straightforward route to the corresponding benzyl cyanide derivative, which is a versatile intermediate for the synthesis of carboxylic acids, amines, and other functional groups. The reaction of a similar substituted benzyl bromide with sodium cyanide in DMSO has been shown to proceed in high yield. syntheticpages.orgpearson.com
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | Sodium Cyanide (NaCN) | DMSO, 90 °C, 2 h | (2-bromo-5-methoxy-3-methylphenyl)acetonitrile | 87% | syntheticpages.org |
Heteroatom-Nucleophile Displacements (e.g., S-, N-, O-nucleophiles)
The benzylic bromide is readily displaced by various heteroatom nucleophiles, making this compound a useful alkylating agent for sulfur, nitrogen, and oxygen-containing compounds.
S-Nucleophiles: Sulfur-based nucleophiles, such as thiolates, are highly effective for SN2 reactions due to their soft and polarizable nature. The reaction of a benzyl bromide with a thiol or its conjugate base (thiolate) readily forms a thioether (sulfide). A robust one-pot method involves reacting a benzyl halide with thiourea (B124793) to form an isothiuronium (B1672626) salt, which is then hydrolyzed in situ with a base to generate a thiolate. This thiolate can then react with another equivalent of a benzyl halide to produce the thioether. arkat-usa.org
| Reactant 1 | Sulfur Source | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzyl bromide | Thiourea, then NaOH | Benzyl bromide | 1) Methanol (B129727), reflux; 2) NaOH, reflux | Dibenzyl sulfide | 93% | arkat-usa.org |
N-Nucleophiles: Nitrogen nucleophiles, including ammonia, primary and secondary amines, and azide (B81097) salts, react efficiently to form new C-N bonds. A documented example involves the reaction of this compound with (R)-2-amino-3-(methylthio)propane-1,1-diol in the presence of a base to afford the corresponding N-alkylated product. Azide ions are also excellent nucleophiles in this context, as demonstrated by the high-yield synthesis of benzyl azide from benzyl bromide and sodium azide in DMSO. chemspider.com
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | (R)-2-amino-3-(methylthio)propane-1,1-diol | Diisopropylethylamine, DMF | Methyl 5-((((R)-1,3-dihydroxy-3-(methylthio)propan-2-yl)amino)methyl)-2-fluorobenzoate | Not Reported | Patent WO2014150639A1 |
| Benzyl bromide | Sodium Azide (NaN₃) | DMSO, rt, overnight | Benzyl azide | 73% | chemspider.com |
O-Nucleophiles: Oxygen nucleophiles, particularly phenoxides and carboxylates, readily displace the bromide to form ethers and esters, respectively. The Williamson ether synthesis, where an alkoxide or phenoxide displaces a halide, is a common application. For example, 4-hydroxybenzaldehyde (B117250) can be efficiently alkylated with a substituted benzyl bromide using a base like potassium carbonate in DMF. chemspider.com
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Nitrobenzyl bromide | 4-Hydroxybenzaldehyde | K₂CO₃, DMF, 100 °C, 3 h | 4-(4-Nitrobenzyloxy)benzaldehyde | 74% | chemspider.com |
Electrophilic and Radical Reactions of the Aromatic Ring
Aromatic Substitution Patterns and Regioselectivity
Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging due to the presence of multiple deactivating groups. The directing effects of the existing substituents are as follows:
Fluorine (-F): A deactivating, ortho-, para-director.
Methyl Ester (-COOCH₃): A strongly deactivating, meta-director.
Bromomethyl (-CH₂Br): A deactivating (due to the inductive effect of bromine), ortho-, para-director, though its influence is weaker than the other groups.
The combined effect of these groups makes the aromatic ring electron-deficient and thus less reactive towards electrophiles. The fluorine atom directs incoming electrophiles to the C3 and C6 positions. The ester group directs to the C4 position. The positions are sterically hindered and electronically deactivated, meaning that forcing conditions would likely be required for any further substitution, and a mixture of products would be probable. No specific examples of EAS on this substrate are reported in the literature.
Radical-Mediated Transformations
The most relevant radical reaction involving this class of compounds is the benzylic bromination used in its synthesis. The starting material, Methyl 2-fluoro-5-methylbenzoate, can be brominated at the benzylic position using a radical initiator and a bromine source like N-bromosuccinimide (NBS). This reaction proceeds via a resonance-stabilized benzylic radical intermediate. Subsequent radical-mediated transformations on the aromatic ring of this compound itself are not commonly reported, as the bromomethyl group is typically used for nucleophilic substitution pathways.
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom in this compound, both on the ring (if it were a bromo-substituted analogue) and on the methyl group, makes it a potential substrate for various transition metal-catalyzed cross-coupling reactions. For the purpose of this discussion, we will consider the reactivity of the aryl bromide analogue, methyl 5-bromo-2-fluorobenzoate, in these reactions, as the benzylic bromide is generally more susceptible to nucleophilic substitution rather than the typical cross-coupling cycles.
Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. Methyl 5-bromo-2-fluorobenzoate would be expected to react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form the corresponding biaryl or styrenyl compounds. nih.gov The choice of ligand, base, and solvent is critical for achieving high yields. researchgate.netgre.ac.uk
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. Methyl 5-bromo-2-fluorobenzoate could be coupled with various alkenes in the presence of a palladium catalyst and a base to yield substituted alkenes. organic-chemistry.org The regioselectivity of the alkene addition is a key consideration in this reaction. nih.govmdpi.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Methyl 5-bromo-2-fluorobenzoate would be expected to undergo Sonogashira coupling with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and an amine base to produce arylalkynes. libretexts.org Copper-free conditions have also been developed. ucsb.edu
Stille Coupling: The Stille reaction couples an organic halide with an organotin compound. Methyl 5-bromo-2-fluorobenzoate could be coupled with various organostannanes in the presence of a palladium catalyst. A key advantage of the Stille reaction is the tolerance of a wide range of functional groups. wikipedia.org
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Expected Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or Styrenyl derivative |
| Heck | Alkene | Pd(OAc)₂ with a phosphine ligand, and a base (e.g., Et₃N) | Substituted alkene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, and an amine base (e.g., Et₃N) | Arylalkyne |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl or vinyl substituted product |
Exploration of Novel Catalytic Systems for Cross-Coupling
Research in the field of cross-coupling reactions is continuously focused on the development of more efficient, selective, and environmentally friendly catalytic systems. For substrates like methyl 5-bromo-2-fluorobenzoate, advancements could include:
Ligand Development: The design of new phosphine or N-heterocyclic carbene (NHC) ligands can lead to catalysts with higher activity and stability, allowing for lower catalyst loadings and milder reaction conditions.
Palladium Nanoparticles: The use of palladium nanoparticles as catalysts can offer advantages in terms of ease of separation and recycling.
Alternative Metal Catalysts: While palladium is the most common catalyst, research into the use of more abundant and less expensive metals like nickel and copper for these transformations is an active area.
Green Solvents: The development of catalytic systems that are effective in environmentally benign solvents, such as water or ionic liquids, is a key goal in sustainable chemistry.
Mechanistic Insights into Key Reaction Pathways
The mechanisms of the aforementioned reactions are well-established in the field of organic chemistry.
Ester Hydrolysis and Transesterification: Both reactions proceed through a nucleophilic acyl substitution mechanism. In basic conditions, a hydroxide (B78521) ion or an alkoxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) leaving group. Under acidic conditions, the carbonyl oxygen is first protonated, which activates the ester towards nucleophilic attack by water or an alcohol.
Reductive Conversions: The reduction of esters with hydride reagents like LiAlH₄ or DIBAL-H involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide group to form an aldehyde. If the reducing agent is sufficiently reactive and present in excess, the aldehyde is further reduced to the primary alcohol. The selectivity for the aldehyde with DIBAL-H at low temperatures is attributed to the stability of the intermediate aluminum complex, which does not collapse to the aldehyde until workup.
Transition Metal-Catalyzed Cross-Coupling: The mechanisms of the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions, while distinct in their specifics, generally follow a catalytic cycle involving three key steps:
Oxidative Addition: The aryl bromide (Ar-Br) reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate (Ar-Pd-Br).
Transmetalation (for Suzuki, Sonogashira, and Stille) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center. In the Heck reaction, the alkene inserts into the Ar-Pd bond. In the Sonogashira reaction, the copper acetylide transfers the alkyne group to the palladium. In the Stille reaction, the organotin compound undergoes transmetalation.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Derivatization Strategies and Structure Reactivity/property Relationship Srr/spr Studies
Design and Synthesis of Functionalized Derivatives of Methyl 5-(bromomethyl)-2-fluorobenzoate
The chemical architecture of this compound, featuring a reactive bromomethyl group, an ester, and a fluorinated aromatic ring, offers multiple sites for strategic chemical modification.
The primary site for derivatization is the highly reactive bromomethyl group. This benzylic bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of a wide variety of chemical entities, including those containing oxygen, nitrogen, and sulfur nucleophiles. For instance, reactions with alcohols or phenols lead to the formation of ethers, while reactions with amines yield substituted benzylamines. Thiol-containing compounds can be used to generate thioethers. These reactions serve as a cornerstone for synthesizing complex organic molecules, including potential pharmaceuticals and agrochemicals. apicdmo.coma2bchem.com The versatility of this handle is a key feature in its application as a building block in synthetic chemistry. a2bchem.com
Table 1: Illustrative Nucleophilic Substitution Reactions at the Bromomethyl Position
| Nucleophile (Nu-H) | Reagent Example | Resulting Functional Group | Derivative Class |
|---|---|---|---|
| Alcohol (R-OH) | Ethanol (B145695) | Ether (-OCH₂CH₃) | Alkoxy Derivative |
| Amine (R-NH₂) | Aniline | Secondary Amine (-NHPh) | Amino Derivative |
| Thiol (R-SH) | Thiophenol | Thioether (-SPh) | Thioether Derivative |
| Carboxylate (R-COO⁻) | Sodium Acetate | Ester (-OCOCH₃) | Acyloxy Derivative |
This table is illustrative and based on the general reactivity of benzylic bromides.
Beyond the bromomethyl group, the methyl ester and the fluorinated aromatic ring present further opportunities for modification. The ester group can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, 5-(bromomethyl)-2-fluorobenzoic acid. This acid can then be converted into other esters or amides through standard coupling reactions.
The aromatic ring itself, activated by the fluorine and ester substituents, can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than substitution at the benzylic position. youtube.com The presence of halogens like fluorine and bromine influences the ring's electronic properties and reactivity. cymitquimica.com For example, the fluorine atom, being highly electronegative, acts as a good leaving group in the context of SNAr reactions, particularly when the ring is further activated by electron-withdrawing groups. youtube.com
Linker Chemistry and Conjugate Formation
The reactivity of the bromomethyl group makes this compound an ideal starting material for developing molecular linkers and forming conjugates with larger molecules.
The ability to connect this compound to other molecules via the bromomethyl handle is crucial for creating molecular probes. By reacting it with fluorescent dyes, biotin, or other reporter molecules that possess a suitable nucleophile, researchers can synthesize probes for various biological and chemical applications. This strategy allows for the introduction of the fluorinated benzoate (B1203000) moiety into larger systems, which can modulate properties like solubility, binding affinity, and metabolic stability. The fluorine atom, in particular, can be beneficial in medicinal chemistry for enhancing pharmacokinetic properties. a2bchem.com
This compound can be incorporated into macromolecular structures. It can act as an initiator or a functional comonomer in certain polymerization reactions. For instance, the bromomethyl group can initiate cationic polymerization or be used in atom transfer radical polymerization (ATRP). A related compound, methyl (2-bromomethyl)acrylate, has been studied as a chain-transfer agent in radical polymerizations, demonstrating the utility of the bromomethyl group in controlling polymer architecture. cmu.edu The reaction of the bromomethyl group with functional polymers can also lead to the formation of graft copolymers, where polymer chains are appended to the benzoate core. Such reactions can occur during solid-state polymerization processes, leading to increased molecular weight and modified thermal properties. mdpi.com
Structure-Reactivity Relationship (SRR) Analysis
The reactivity of this compound is governed by the electronic and steric effects of its constituent functional groups.
The benzylic C-Br bond is inherently reactive due to the stability of the potential benzylic carbocation intermediate that can form during SN1-type reactions. The rate of nucleophilic substitution at this position is influenced by the substituents on the aromatic ring. The fluorine atom and the methyl ester group are both electron-withdrawing, which can have a complex effect. While they might slightly destabilize a carbocation intermediate (slowing SN1 pathways), they also make the benzylic carbon more electrophilic, potentially accelerating SN2 pathways.
Table 2: Influence of Substituents on the Aromatic Ring Reactivity
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Fluorine (-F) | 2 | Inductive: -I (Strong), Resonance: +R (Weak) | Deactivates the ring towards electrophilic substitution; Activates towards nucleophilic aromatic substitution. |
| Methyl Ester (-COOCH₃) | 1 | Inductive: -I (Moderate), Resonance: -R (Moderate) | Deactivates the ring towards electrophilic substitution; Directs incoming electrophiles to the meta position. |
This table provides a qualitative analysis based on established principles of physical organic chemistry.
Influence of Structural Modifications on Reaction Rates and Selectivity
The reactivity of the benzylic bromide in this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the C2 position and the methyl ester group at the C1 position both exert electron-withdrawing effects, which can impact the stability of the transition state in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions:
The most common derivatization strategy involves the reaction of this compound with various nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion.
With Oxygen Nucleophiles: Alcohols and phenols can be used to form ethers. For instance, reaction with sodium ethoxide would yield the corresponding ethyl ether derivative.
With Nitrogen Nucleophiles: Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively. These reactions are fundamental in the synthesis of many biologically active compounds.
With Sulfur Nucleophiles: Thiols and their corresponding salts are excellent nucleophiles and react efficiently to form thioethers.
With Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide, can be used to form new carbon-carbon bonds, allowing for chain extension and the introduction of further functionality.
The rate of these nucleophilic substitution reactions is dependent on several factors, including the strength of the nucleophile, the solvent, and the electronic nature of the substituents on the aromatic ring. The electron-withdrawing fluorine and methyl ester groups can have a modest rate-retarding effect on a classic SN2 reaction by destabilizing the developing positive charge on the benzylic carbon in the transition state. However, these groups also prevent a shift towards an SN1 mechanism by destabilizing the formation of a full carbocation.
Below is a representative table of potential derivatization reactions and the expected product classes:
| Nucleophile | Reagent Example | Product Class |
| Alkoxide | Sodium methoxide (B1231860) | Ether |
| Phenoxide | Sodium phenoxide | Aryl ether |
| Primary Amine | Ethylamine | Secondary amine |
| Secondary Amine | Diethylamine | Tertiary amine |
| Thiolate | Sodium thiophenoxide | Thioether |
| Cyanide | Sodium cyanide | Nitrile |
| Malonate | Diethyl malonate sodium salt | Substituted malonic ester |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. For derivatives of this compound, a QSRR model could be developed to predict the rate of nucleophilic substitution based on the properties of the incoming nucleophile and any further modifications to the aromatic ring.
A hypothetical Hammett-type equation could be formulated to describe the effect of substituents on the reaction rate:
log(k/k0) = ρσ
Where:
k is the rate constant for the reaction with a substituted derivative.
k0 is the rate constant for the unsubstituted reference reaction.
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For nucleophilic substitution at the benzylic position, a positive ρ value would be expected, indicating that electron-withdrawing groups on the nucleophile decrease the reaction rate, while electron-donating groups increase it.
Structure-Property Relationship (SPR) Analysis
The physical and chemical properties of derivatives of this compound are directly linked to their molecular structure. Understanding these relationships is crucial for designing new materials and molecules with desired characteristics.
Correlation of Structural Features with Material Properties
The introduction of different functional groups via derivatization of the bromomethyl moiety can significantly alter the properties of the resulting molecule.
| Derivative Class | Key Structural Feature | Expected Impact on Properties |
| Ethers | C-O-C linkage | Increased polarity, potential for hydrogen bonding (if derived from diols) |
| Amines | C-N linkage | Increased basicity and polarity, potential for hydrogen bonding, significant impact on biological activity |
| Thioethers | C-S-C linkage | Increased polarizability, potential for metal coordination |
| Nitriles | C≡N group | Increased polarity, can be hydrolyzed to carboxylic acids |
The presence of the fluorine atom also imparts specific properties. The strong carbon-fluorine bond enhances thermal and chemical stability. Furthermore, fluorine substitution can increase the lipophilicity of a molecule, which can be a critical factor in the design of pharmacologically active compounds.
Computational Approaches to Predict Derived Compound Properties
In the absence of extensive experimental data, computational methods can be employed to predict the properties of derivatives of this compound. nih.govnih.govescholarship.orgresearchgate.netresearchgate.net
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate a variety of molecular properties, including:
Electronic Properties: Molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges can provide insights into reactivity and intermolecular interactions.
Geometric Properties: Bond lengths, bond angles, and dihedral angles can be optimized to determine the most stable conformation of a molecule.
Spectroscopic Properties: IR, NMR, and UV-Vis spectra can be simulated to aid in the identification and characterization of new derivatives.
Molecular Mechanics and Molecular Dynamics: These methods are well-suited for predicting the bulk properties of materials derived from this compound.
Physical Properties: Properties such as melting point, boiling point, and density can be estimated.
Conformational Analysis: For flexible derivatives, molecular dynamics simulations can explore the conformational landscape and identify low-energy conformers.
The following table provides a hypothetical comparison of predicted properties for a small set of derivatives, illustrating the potential of computational approaches.
| Derivative | Predicted LogP | Predicted Polar Surface Area (Ų) | Predicted Dipole Moment (Debye) |
| Methyl 5-(methoxymethyl)-2-fluorobenzoate | 2.1 | 35.5 | 2.5 |
| Methyl 5-(aminomethyl)-2-fluorobenzoate | 1.5 | 61.2 | 3.1 |
| Methyl 5-(cyanomethyl)-2-fluorobenzoate | 1.8 | 60.4 | 4.2 |
Applications in Advanced Organic Synthesis and Material Sciences
Role as a Precursor in the Synthesis of Complex Organic Molecules
The presence of multiple reactive sites on the Methyl 5-(bromomethyl)-2-fluorobenzoate molecule allows for its versatile use as a precursor in the creation of a wide array of complex organic structures. The bromomethyl group, in particular, serves as a key handle for introducing the substituted benzyl (B1604629) moiety into various molecular scaffolds through nucleophilic substitution reactions.
Building Block for Natural Product Synthesis
While the direct application of this compound in the total synthesis of natural products is not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. Its utility as a building block lies in its potential to introduce a fluorinated and functionalized benzyl group, a common feature in many natural products and their analogs. The strategic placement of the fluorine atom and the ester group can influence the electronic properties and conformational preferences of the target molecule, which is a crucial aspect in the design of synthetic routes toward complex natural products.
Intermediate in the Development of Fine Chemicals and Specialty Compounds
This compound serves as a key intermediate in the synthesis of a variety of fine chemicals and specialty compounds, particularly in the pharmaceutical and agrochemical industries. apicdmo.com Its reactive nature allows it to be a starting point for the synthesis of more complex molecules with potential biological activity.
In pharmaceutical research, this compound is utilized in the synthesis of novel therapeutic agents. The fluorinated benzoic acid moiety is a common feature in many drug candidates, and the bromomethyl group provides a convenient point of attachment for various pharmacophores. For instance, it can be used in the synthesis of heterocyclic compounds like pyridines and quinolines, which are prevalent in many drug scaffolds. apicdmo.com
The development of new agrochemicals also benefits from the use of this compound as an intermediate. The introduction of the 5-(bromomethyl)-2-fluorobenzoyl unit can lead to the creation of novel pesticides and herbicides with improved efficacy and environmental profiles.
Integration into Polymer and Macromolecular Chemistry
The reactivity of the bromomethyl group in this compound also lends itself to applications in polymer and macromolecular chemistry. This functionality allows for its incorporation into polymer chains, either as a monomer, an initiator, or for post-polymerization modification.
Monomer or Initiator for Polymerization Reactions
Although specific examples of this compound acting as a primary monomer in polymerization reactions are not widely reported, its structure suggests potential utility in certain types of polymerization. For instance, it could potentially be used as a comonomer in condensation polymerizations where the ester group is reactive.
More plausibly, the bromomethyl group can serve as an initiating site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). Benzyl bromide derivatives are well-known initiators for ATRP, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. By initiating the polymerization of various vinyl monomers from the this compound core, polymers with a specific end-group functionality derived from the benzoate (B1203000) structure can be synthesized.
Functionalization of Polymer Backbones and Surfaces
A significant application of this compound in polymer chemistry is in the functionalization of existing polymer backbones and surfaces. Polymers containing nucleophilic groups (e.g., hydroxyl, amino, or thiol groups) can be modified by reacting them with this compound. This grafting-to approach allows for the introduction of the 2-fluoro-5-(methoxycarbonyl)benzyl moiety onto the polymer chain, thereby altering the polymer's physical and chemical properties.
This method of post-polymerization modification is a powerful tool for creating functional polymers with tailored properties, such as altered solubility, thermal stability, or the introduction of specific binding sites. Similarly, surfaces of various materials can be functionalized by first introducing a nucleophilic layer and then reacting it with this compound to create a surface with specific chemical characteristics.
Development of Functional Materials
The incorporation of this compound into larger molecular structures or polymer systems can lead to the development of new functional materials. The presence of the fluorine atom and the ester group can impart unique properties to the resulting materials.
For example, the introduction of fluorine can enhance the thermal stability and chemical resistance of polymers. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to chelate metal ions or to participate in hydrogen bonding interactions, leading to the formation of self-assembled materials or materials with specific catalytic properties. While concrete examples of functional materials derived directly from this compound are not extensively detailed in available literature, its potential as a building block for such materials is evident from its chemical structure and reactivity.
Self-Assembled Systems and Supramolecular Structures
The design of self-assembled systems relies on non-covalent interactions between molecules to form ordered structures. The molecular architecture of this compound is well-suited for participating in several types of interactions that can drive self-assembly and the formation of supramolecular structures.
The aromatic benzene (B151609) ring can facilitate π-π stacking interactions, a common driving force in the self-assembly of planar aromatic molecules. These interactions can lead to the formation of columnar or lamellar structures. The presence of the fluorine atom can modulate these π-π interactions. Fluorinated aromatic rings often exhibit altered electronic properties, which can influence the strength and geometry of stacking. In some cases, fluorine substitution can lead to the formation of specific, highly ordered aggregates.
Furthermore, the methyl ester and the fluorine atom can participate in dipole-dipole interactions and potentially weak hydrogen bonds with other molecules, further guiding the self-assembly process. The interplay of these various non-covalent forces can lead to the formation of complex and well-defined supramolecular architectures.
A key feature of this compound is its reactive bromomethyl group. This functionality allows for the possibility of "reaction-driven self-assembly" or "covalent capture" of self-assembled structures. In such a scenario, the molecules would first self-assemble through non-covalent interactions, and subsequently, the bromomethyl groups could be induced to react, forming covalent bonds that permanently lock the assembled structure. This approach can be used to create robust nanostructures, such as covalent organic frameworks (COFs) or other polymeric materials with a high degree of order.
Table 1: Potential Non-Covalent Interactions Involving this compound in Self-Assembly
| Interaction Type | Participating Functional Group(s) | Potential Outcome in Self-Assembly |
| π-π Stacking | Aromatic Ring | Formation of columnar or layered structures |
| Dipole-Dipole | Methyl Ester, Fluoro Group | Directional alignment of molecules |
| Halogen Bonding | Fluoro Group, Bromo Group | Specific intermolecular contacts |
| Weak Hydrogen Bonding | Fluoro Group, Ester Oxygen | Fine-tuning of molecular arrangement |
Detailed Research Findings:
While direct research on the self-assembly of this compound is limited, studies on analogous functionalized aromatic esters have demonstrated the principles outlined above. For instance, research on other halogenated and ester-functionalized aromatic compounds has shown their ability to form liquid crystalline phases and other ordered assemblies. The balance between the attractive forces of π-π stacking and the repulsive forces of sterically demanding groups is crucial in determining the final supramolecular structure. The introduction of a reactive handle like the bromomethyl group is a known strategy for the post-assembly modification and stabilization of such systems.
Application in Responsive Materials and Smart Systems
Responsive or "smart" materials are designed to change their properties in response to external stimuli, such as light, heat, pH, or the presence of a specific chemical. The functional groups of this compound offer several avenues for its incorporation into such systems.
The highly reactive bromomethyl group is the primary anchor for integrating this molecule into a larger material, most commonly a polymer. Through nucleophilic substitution reactions, the this compound unit can be grafted onto a polymer backbone or a surface. This would result in a material that is functionalized with fluorinated aromatic ester groups.
The responsiveness of such a material would stem from the properties of these appended groups. For example, the fluorine atom imparts hydrophobicity. A polymer functionalized with these groups might exhibit a thermoresponsive behavior in aqueous solutions, changing its solubility or conformation at a specific temperature. This is a common principle used in the design of "smart" hydrogels and drug delivery systems.
Furthermore, the electronic properties of the fluorinated aromatic ring could be exploited. The electron-withdrawing nature of the fluorine atom can influence the local electronic environment. If incorporated into a conjugated polymer system, this could lead to materials with tunable optical or electronic properties that respond to external stimuli.
Another potential application lies in the creation of responsive sensors. The fluorinated aromatic core could act as a recognition site for specific analytes through non-covalent interactions. Binding of an analyte could then trigger a change in the material's properties, such as its fluorescence or conductivity, providing a detectable signal.
Table 2: Potential Stimuli and Responses in Materials Functionalized with this compound
| Stimulus | Responsive Moiety | Potential Material Response |
| Temperature | Fluorinated aromatic group | Change in solubility/hydrophobicity |
| Light | Aromatic ring | Photochemical reaction or conformational change |
| pH | Ester group (hydrolysis) | Change in charge and swelling behavior |
| Analyte Binding | Fluorinated aromatic core | Change in optical or electronic properties |
Detailed Research Findings:
The broader field of fluorinated polymers provides strong evidence for the potential of incorporating fluorine-containing moieties to create responsive materials. Fluorinated polymers are known for their unique surface properties, thermal stability, and chemical resistance. mdpi.com By using a building block like this compound, these properties can be introduced in a controlled manner into other polymer systems. Research on responsive polymers often involves the synthesis of monomers with specific functional groups that can impart stimulus-responsive behavior. The bromomethyl group of the title compound makes it an ideal candidate for such a synthetic strategy, allowing for its easy incorporation into a wide range of polymer architectures. For instance, its covalent attachment to a polymer backbone could lead to materials that exhibit changes in their surface energy or wettability in response to environmental changes.
Spectroscopic and Structural Characterization in Advanced Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Methyl 5-(bromomethyl)-2-fluorobenzoate, providing detailed information about the chemical environment of each atom within the molecule.
¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the benzylic protons of the bromomethyl group. The aromatic region would likely display complex splitting patterns due to the coupling between the protons and the adjacent fluorine atom. The methyl group of the ester would appear as a singlet, while the bromomethyl protons would also present as a singlet in the absence of vicinal protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would include resonances for the carbonyl carbon of the ester, the aromatic carbons (with their chemical shifts influenced by the fluorine, bromomethyl, and ester substituents), the methyl carbon of the ester, and the carbon of the bromomethyl group. The carbon atoms in the vicinity of the fluorine atom will exhibit coupling, resulting in splitting of their corresponding signals.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment surrounding the fluorine atom.
A summary of predicted NMR data is presented in the interactive table below:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Aromatic Protons: 7.0-8.0 | Multiplet |
| Bromomethyl Protons (-CH₂Br): ~4.5 | Singlet | |
| Methyl Ester Protons (-OCH₃): ~3.9 | Singlet | |
| ¹³C | Carbonyl Carbon (C=O): 160-170 | Singlet |
| Aromatic Carbons: 110-140 | Multiplets (due to C-F coupling) | |
| Methyl Ester Carbon (-OCH₃): ~52 | Singlet | |
| Bromomethyl Carbon (-CH₂Br): ~30 | Singlet | |
| ¹⁹F | Aromatic Fluorine: -110 to -120 | Singlet |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the known proton assignments.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental composition, confirming the molecular formula as C₉H₈BrFO₂. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
| Ion | Calculated Exact Mass |
| [M(⁷⁹Br)]⁺ | 245.9719 |
| [M(⁸¹Br)]⁺ | 247.9698 |
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. Key fragmentation pathways would likely involve:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 31 mass units.
Loss of the entire ester group (-COOCH₃): This fragmentation would lead to a fragment with an m/z value reduced by 59.
Loss of the bromine atom (-Br): Cleavage of the carbon-bromine bond would generate a fragment ion lacking the bromine atom.
Formation of a tropylium (B1234903) ion: Rearrangement and fragmentation of the aromatic ring can also occur, leading to characteristic aromatic fragment ions.
Advanced Chromatographic Methods
Advanced chromatographic techniques are essential for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for separating the target compound from any starting materials, by-products, or degradation products. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, gas chromatography coupled with a mass spectrometer (GC-MS) is a powerful analytical technique. GC separates the components of a mixture, and the mass spectrometer provides identification and structural information for each separated component, further confirming the identity and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and performing quantitative analysis. A reverse-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity.
In a representative method, the compound is passed through a column packed with a nonpolar stationary phase (such as C18). A polar mobile phase, often a gradient mixture of an aqueous buffer (like 0.1% formic acid in water) and an organic solvent (like acetonitrile or methanol), is used to elute the compound. ekb.eginternationaljournalssrg.org The separation of the target compound from its impurities, such as starting materials or by-products from synthesis, is critical for quality control. ekb.eg Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs ultraviolet light at specific wavelengths, typically around 205-254 nm. ekb.eg The retention time of the compound under specific conditions is a key identifier, while the area under the peak in the chromatogram is proportional to its concentration, allowing for precise quantification.
Below are typical parameters for an HPLC analysis of a substituted benzoic acid derivative like this compound.
Table 1: Representative HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg |
| Mobile Phase A | 0.1% Formic Acid or Triethylamine in Water ekb.eginternationaljournalssrg.org |
| Mobile Phase B | Acetonitrile/Methanol mixture ekb.eg |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min internationaljournalssrg.org |
| Column Temperature | 25-40 °C |
| Detection Wavelength | ~205-254 nm ekb.eg |
| Injection Volume | 10 - 20 µL usda.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile compounds. While this compound itself can be analyzed by GC-MS, the technique is particularly useful for identifying volatile impurities or derivatives. amazonaws.com In GC-MS, the sample is vaporized and separated based on boiling point and interactions with a capillary column. The separated components then enter a mass spectrometer, where they are ionized, typically by electron impact (EI).
The resulting mass spectrum displays the fragmentation pattern of the molecule, which serves as a chemical fingerprint. For this compound (molecular weight: 247.06 g/mol ), the fragmentation is predictable based on its functional groups. chemicalbook.com Key fragmentation pathways include:
Loss of the methoxy group: The molecular ion peak [M]+• would be observed, followed by a fragment corresponding to the loss of •OCH₃ (M-31).
Loss of the bromine atom: A characteristic pattern showing peaks for the loss of •Br (M-79/81) would be present due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
Formation of a tropylium-like ion: Cleavage of the bromomethyl group can lead to the formation of a stabilized benzyl-type cation. youtube.com
Ester cleavage: Fragmentation of the ester group can result in ions corresponding to the acylium ion [M-OCH₃]+ or the fluorobenzoyl cation. libretexts.org
These fragmentation patterns allow for the unambiguous identification of the compound and its related volatile substances. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Notes |
|---|---|---|
| 246/248 | [C₉H₈BrFO₂]+• | Molecular ion peak (M+•), showing isotopic pattern for one bromine atom. |
| 215/217 | [M - OCH₃]+ | Loss of the methoxy radical from the ester. |
| 187/189 | [M - COOCH₃]+ | Loss of the entire carbomethoxy group. |
| 167 | [M - Br]+ | Loss of a bromine radical. |
| 139 | [C₇H₄FO₂]+ | Fluorobenzoyl cation fragment. |
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about the molecule's solid-state architecture, including bond lengths, bond angles, and torsional angles.
While specific crystallographic data for this compound is not widely published, an X-ray diffraction study would reveal several key structural features. It would confirm the planarity of the benzene (B151609) ring and determine the conformation of the methyl ester and bromomethyl substituents relative to the ring. Furthermore, this analysis would elucidate the intermolecular interactions, such as halogen bonding or π-stacking, that govern how the molecules pack together in the crystal lattice. This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.
Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. The IR spectrum of this compound would show strong, characteristic absorptions for the ester carbonyl group (C=O), the aromatic ring, the C-F bond, and the C-Br bond. nist.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to nonpolar bonds and symmetric vibrations. The Raman spectrum would provide clear signals for the aromatic ring vibrations and the C-CH₂-Br framework. nih.gov
Together, these techniques provide a comprehensive vibrational fingerprint of the molecule. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |
| Aliphatic C-H (methyl/methylene) | Stretching | 3000 - 2850 | IR, Raman |
| Ester C=O | Stretching | 1730 - 1715 | IR (strong), Raman (weak) |
| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |
| C-O (ester) | Stretching | 1300 - 1100 | IR |
| C-F (aromatic) | Stretching | 1270 - 1100 | IR |
Theoretical and Computational Investigations of Methyl 5 Bromomethyl 2 Fluorobenzoate and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Electronic structure analysis focuses on the distribution of electrons within the molecule, which is key to its stability and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. irjweb.com The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap suggests the molecule is more reactive and polarizable. nih.gov For Methyl 5-(bromomethyl)-2-fluorobenzoate, the electron-withdrawing fluorine and ester groups, along with the bromine atom, would significantly influence the energies of these frontier orbitals.
Mulliken charges provide an estimation of the partial atomic charge on each atom in the molecule. This analysis helps identify which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge). In this compound, the oxygen, fluorine, and bromine atoms are expected to carry partial negative charges, while the carbon atoms bonded to them, as well as the hydrogen atoms, would carry partial positive charges. This charge distribution is vital for understanding intermolecular interactions.
Table 1: Illustrative Electronic Properties Calculated for this compound Note: These are representative values to illustrate the type of data obtained from quantum chemical calculations.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates high kinetic stability and relatively low chemical reactivity. irjweb.com |
| Mulliken Charge on F | -0.45 e | Indicates a significant partial negative charge due to high electronegativity. |
| Mulliken Charge on Br | -0.15 e | Indicates a partial negative charge. |
| Mulliken Charge on C of CH2Br | +0.10 e | Indicates an electrophilic carbon center, susceptible to nucleophilic attack. |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. ijraset.com It illustrates the charge distribution on the molecular surface, using a color scale to denote different potential values. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and fluorine. researchgate.netnih.gov
Blue Regions: Indicate positive electrostatic potential, poor in electrons. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms. researchgate.netnih.gov
Green Regions: Represent neutral or zero potential areas. researchgate.net
For this compound, the MEP map would likely show strong negative potentials (red) around the carbonyl oxygen of the ester group and the fluorine atom. A significant positive potential (blue) would be expected on the hydrogen atoms of the bromomethyl group, making this site a primary target for nucleophiles.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These include:
Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.commdpi.com
Chemical Softness (S): The reciprocal of hardness. Soft molecules are more reactive. mdpi.com
Electronegativity (χ): The ability of a molecule to attract electrons. irjweb.com
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. irjweb.com
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. By analyzing the electron density changes upon adding or removing an electron, these functions can pinpoint specific atoms that are most likely to participate in a reaction. For this compound, Fukui functions would likely identify the carbon of the bromomethyl group as a prime site for nucleophilic attack.
Table 2: Illustrative Global Reactivity Descriptors Note: These values are for illustrative purposes.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. |
| Chemical Softness (S) | 1 / (2η) | Indicates the measure of a molecule's polarizability and reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the molecule's electron-attracting tendency. |
| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of the molecule. |
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is invaluable for mapping out potential reaction pathways and understanding their energetics, providing insights that can be difficult to obtain experimentally.
By modeling the interaction of this compound with a reactant, chemists can predict the step-by-step mechanism of a reaction. A key part of this is identifying the transition state (TS) , which is the highest energy point along the reaction coordinate. semanticscholar.org The energy difference between the reactants and the transition state is the activation energy (Ea) , which determines the reaction rate.
For example, in a nucleophilic substitution reaction at the bromomethyl group (a typical reaction for this compound), calculations would model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new C-Nucleophile bond. Computational analysis can confirm whether the reaction proceeds through a concerted (e.g., SN2) or a stepwise (e.g., SN1) mechanism by locating the relevant transition states and intermediates. semanticscholar.org
Reactions are almost always carried out in a solvent, which can have a profound effect on the reaction mechanism and rate. Computational models can account for these effects in two primary ways:
Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally efficient and good for understanding general electrostatic effects. dntb.gov.ua
Explicit Solvent Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the analysis of specific interactions like hydrogen bonding between the solvent and the reacting molecules.
For reactions involving a charged species or a polar transition state, polar solvents would be expected to lower the activation energy by stabilizing these species, thereby accelerating the reaction rate. semanticscholar.org A computational study could compare the energy profiles of a reaction in different solvents (e.g., a polar solvent like DMSO versus a non-polar solvent like toluene) to predict the optimal reaction conditions. dntb.gov.ua
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of a molecule, offering insights that are often inaccessible through experimental means alone. For this compound, MD simulations can elucidate its structural flexibility and the way it interacts with its environment in both solid and solution phases.
Conformational analysis is critical to understanding the structure-activity relationship of a molecule. This compound possesses several rotatable bonds that define its three-dimensional shape and flexibility. The key dihedral angles determining its conformation include:
Rotation around the C(aryl)–C(carbonyl) bond.
Rotation around the C(aryl)–CH2Br bond.
Rotation of the methyl group of the ester.
Computational studies on similar substituted benzoates and fluorinated aromatic compounds suggest that the planar arrangement of the ester group relative to the benzene (B151609) ring is influenced by the electronic and steric effects of the substituents. rsc.orgnih.gov The fluorine atom at position 2 exerts a significant electronic effect and can influence the orientation of the adjacent ester group. The bulky bromomethyl group at position 5 introduces steric hindrance that can restrict rotation and favor specific conformations.
A systematic conformational search would typically reveal several low-energy conformers. The relative stability of these conformers is determined by a delicate balance of steric repulsion and stabilizing hyperconjugative interactions. researchgate.netnih.gov For instance, the orientation of the C=O bond of the ester group relative to the C–F bond can be either syn or anti. Theoretical calculations are required to determine the energetic barrier to rotation and the population of each conformer at a given temperature.
| Conformer | Dihedral Angle (F–C2–C1–C=O) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 | ~75 |
| Syn-periplanar | ~0° | 1.10 | ~25 |
| Orthogonal | ~90° | 4.50 | <1 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule are not available in the cited literature.
In a condensed phase (solution or solid state), the behavior of this compound is governed by a variety of intermolecular interactions. chimia.chrsc.org These non-covalent forces dictate properties such as solubility, melting point, and crystal packing. Key potential interactions include:
π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by van der Waals forces.
Dipole-Dipole Interactions: The polar C–F, C=O, and C–Br bonds create molecular dipoles, leading to electrostatic interactions that influence molecular alignment.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites like the carbonyl oxygen of a neighboring molecule. This is a highly directional interaction that can play a significant role in crystal engineering. rsc.org
MD simulations of the molecule in a crystal lattice or solvated in a simulation box can quantify the strength and dynamics of these interactions, providing a detailed picture of the supramolecular architecture. nih.gov
| Interaction Type | Atoms Involved | Typical Energy Range (kcal/mol) |
|---|---|---|
| π-π Stacking | Aromatic Rings | -2 to -10 |
| Dipole-Dipole | C=O, C-F, C-Br | -1 to -5 |
| Halogen Bonding | C-Br···O=C | -1 to -5 |
| Weak C-H···O/F Hydrogen Bonding | Aryl/Methyl C-H and O/F | -0.5 to -2 |
This table lists plausible interactions and their generally accepted energy ranges based on chemical principles.
Topological Analysis of Electron Density
The topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of chemical concepts like atoms and bonds. gla.ac.uk This method analyzes the gradient and Laplacian of the electron density (ρ(r)) to partition molecular space into atomic basins and to locate critical points (CPs) that correspond to nuclei, bonds, rings, and cages. nih.govresearchgate.net This analysis offers a quantitative description of the nature of chemical bonds, from covalent to ionic or van der Waals interactions. uni-muenchen.de
The Electron Localization Function (ELF) is a powerful tool for visualizing regions of space where electron pairs are localized, such as covalent bonds and lone pairs. jussieu.frbenthamdirect.com ELF analysis partitions the molecular space into "basins," each corresponding to a specific chemical feature. The electron population within these basins can be integrated to provide a quantitative measure that aligns with classical Lewis structures. acs.orgcanterbury.ac.uk The Localized Orbital Locator (LOL) provides similar information based on the kinetic energy density.
For this compound, an ELF analysis would be expected to show:
Core Basins: Surrounding the C, O, F, and Br nuclei.
Valence Basins (Disynaptic): Located between bonded atoms, corresponding to the C-C, C-H, C-F, C-O, C=O, and C-Br covalent bonds.
Valence Basins (Monosynaptic): Corresponding to the lone pairs on the oxygen, fluorine, and bromine atoms.
The degree of localization and the basin populations can provide insight into the electronic character of the bonds, such as the polarity of the C-F and C-Br bonds. medjchem.com
| Bond Type (Basin) | Expected Electron Population (e⁻) | Interpretation |
|---|---|---|
| C(aryl)-F | ~1.30 | Highly polarized covalent bond |
| C(aryl)=C(aryl) | ~2.80 | Delocalized aromatic bond |
| C=O | ~2.50 | Polarized double bond |
| C(methylene)-Br | ~1.80 | Polarized single bond |
This table contains theoretically plausible values for illustrative purposes.
The Reduced Density Gradient (RDG) is a scalar field derived from the electron density that is exceptionally useful for identifying and visualizing non-covalent interactions (NCI). wikipedia.orgchemrxiv.org The NCI method plots the RDG against the electron density signed by the second eigenvalue (λ₂) of the electron density Hessian. chemrxiv.org This generates a powerful visual and quantitative tool:
Large, blue or green surfaces between molecules indicate attractive interactions like hydrogen or halogen bonds.
Large, red surfaces indicate repulsive steric clashes.
Small, green surfaces indicate weak van der Waals interactions.
An RDG analysis of a dimer or crystal unit cell of this compound would visually confirm the intermolecular interactions discussed in section 7.3.2. researchgate.net For example, a distinct low-density, low-gradient spike in the RDG plot with a negative λ₂ value between the bromine and a neighboring oxygen atom would be a clear signature of a halogen bond. researchgate.net
Computational Docking Studies with Relevant Macromolecules
Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein. nih.govfums.ac.ir This method is fundamental in structure-based drug design for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. nih.gov The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and scoring them using a scoring function that estimates the binding free energy. researchgate.netnih.gov
While there are no specifically identified protein targets for this compound, its structure as a substituted benzoic acid derivative suggests it could potentially interact with enzymes that bind similar scaffolds. nih.gov For illustrative purposes, a hypothetical docking study could be performed against a protein kinase, a common target in drug discovery. The bromomethyl group could act as a reactive handle for covalent inhibition, or the molecule could bind non-covalently through a combination of interactions.
A typical docking study would reveal:
Binding Energy: A score (e.g., in kcal/mol) indicating the predicted affinity of the ligand for the protein.
Binding Pose: The lowest energy orientation and conformation of the ligand in the active site.
Key Interactions: A detailed map of the hydrogen bonds, hydrophobic interactions, halogen bonds, and other non-covalent contacts between the ligand and specific amino acid residues of the protein. researchgate.netmdpi.com
| Compound | Modification | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| This compound | Parent Molecule | -7.8 | Leu83, Val35, Asp145 | Hydrophobic, Halogen Bond (Br···O=C of Asp145) |
| Derivative A | -CH₂Br → -CH₂OH | -8.2 | Leu83, Val35, Asp145, Lys33 | Hydrophobic, H-Bond (OH···Asp145), H-Bond (OH···Lys33) |
| Derivative B | -F → -Cl | -7.9 | Leu83, Val35, Asp145 | Hydrophobic, Halogen Bond (Br···O=C of Asp145) |
| Derivative C | -COOCH₃ → -COOH | -8.5 | Leu83, Arg140, Asp145 | Hydrophobic, H-Bond (COOH···Arg140), Salt Bridge |
This table presents hypothetical data for a generic protein kinase to illustrate the type of results obtained from a comparative docking study. The protein, residues, and binding energies are purely illustrative.
Future Research Directions and Open Questions
Exploration of Unconventional Synthetic Routes and Methodologies
The conventional synthesis of Methyl 5-(bromomethyl)-2-fluorobenzoate and similar structures often relies on established, multi-step procedures. Future research could pivot towards more innovative and efficient synthetic strategies.
Flow Chemistry: Continuous flow chemistry presents an opportunity to enhance the synthesis of this compound. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for potentially hazardous reactions like bromination. The scalability of flow processes also offers significant advantages for industrial production.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a range of chemical transformations under mild conditions. nih.govacs.orgbeilstein-journals.org For the synthesis of this compound, photoredox catalysis could be employed for the benzylic bromination step. This approach can offer an alternative to traditional radical initiators, often proceeding with greater selectivity and under more environmentally benign conditions. nih.govacs.org
Late-Stage C-H Functionalization: A paradigm shift from traditional de novo synthesis is the late-stage functionalization of complex molecules. acs.orgnih.govnih.govresearchgate.net Research into the direct, selective C-H activation and subsequent bromination of a suitable precursor could provide a more atom-economical and step-efficient route to this compound. This would be particularly valuable for creating analogues of the compound with varied substitution patterns.
Development of Novel Catalytic Transformations for the Compound
The inherent reactivity of the bromomethyl and ester functionalities, combined with the electronic effects of the fluorine atom, makes this compound a promising candidate for the development of new catalytic transformations.
Organocatalysis: The fluorine atom can influence the acidity and reactivity of adjacent functional groups. This property can be harnessed in the design of novel organocatalysts. Research could explore the use of derivatives of this compound as catalysts in asymmetric synthesis, where the fluorinated aromatic core could play a crucial role in inducing stereoselectivity. rsc.orgrsc.orgmdpi.comresearchgate.netprinceton.edu
Transition-Metal Catalysis: The bromomethyl group is a key functional handle for various cross-coupling reactions. Future work could focus on developing novel palladium, nickel, or copper-catalyzed reactions using this compound as a substrate to form new carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of complex molecules.
Advanced Applications in Interdisciplinary Research Fields
The unique combination of functional groups in this compound opens up possibilities for its application beyond traditional organic synthesis.
Materials Science: Fluorinated organic compounds are of significant interest in materials science due to their unique electronic and physical properties. rsc.org This compound could serve as a monomer or a key intermediate for the synthesis of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The introduction of the fluorinated benzoate (B1203000) moiety could impart desirable properties such as thermal stability, altered electronic characteristics, and specific packing arrangements in the solid state.
Chemical Biology: The bromomethyl group is a reactive handle that can be used to covalently modify biological macromolecules. This makes this compound a potential scaffold for the design of chemical probes. nih.govnih.gov By attaching a reporter tag or a pharmacophore, researchers could develop tools to study enzyme function or to identify new drug targets. The fluorine atom can also be useful for ¹⁹F NMR studies in biological systems.
Sustainable and Scalable Synthesis Initiatives
Modern chemical synthesis places a strong emphasis on sustainability and scalability. Future research on this compound should align with these principles.
Green Chemistry Approaches: Efforts should be directed towards developing synthetic routes that utilize greener solvents, reduce waste generation, and employ catalysts that are abundant and non-toxic. rsc.orgtaylorfrancis.comresearchgate.netucl.ac.uk This could involve exploring biocatalytic methods for certain synthetic steps or developing recyclable catalytic systems. Electrocatalytic methods using green halogen sources could also be investigated for the halogenation steps. researchgate.net
Process Intensification and Scalability: For the compound to be utilized in large-scale applications, its synthesis must be scalable. Research into continuous manufacturing processes, as mentioned with flow chemistry, will be crucial. acs.org Additionally, optimizing reaction conditions to maximize space-time yield and minimize downstream purification steps will be important for making the synthesis economically viable on an industrial scale.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
De Novo Design of Catalysts and Reagents: Generative AI models can be used to design novel catalysts or reagents for the synthesis of this compound. By learning the underlying principles of chemical reactivity, these models can propose new molecular structures that may offer improved performance over existing systems.
Q & A
Basic: How can researchers optimize the synthesis of Methyl 5-(bromomethyl)-2-fluorobenzoate to maximize yield and purity?
Methodological Answer:
The synthesis typically involves bromination of a methyl-substituted fluorobenzoate precursor. Key steps include:
- Precursor Selection : Start with methyl 5-methyl-2-fluorobenzoate. Bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) is common.
- Reaction Conditions : Use anhydrous CCl₄ or CH₂Cl₂ as solvents to avoid hydrolysis. Monitor temperature (60–80°C) to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
